![molecular formula C19H17ClN2O B2391230 6-chloro-3-phenethyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline CAS No. 501017-82-9](/img/structure/B2391230.png)
6-chloro-3-phenethyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline
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Description
“6-chloro-3-phenethyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline” is a chemical compound with the molecular formula C19H17ClN2O . It is also known as WAY-322593 .
Molecular Structure Analysis
The molecular structure of “6-chloro-3-phenethyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline” can be represented as a 2D Mol file or a computed 3D SD file .
Physical And Chemical Properties Analysis
The molecular weight of “6-chloro-3-phenethyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline” is 324.804 Da .
Scientific Research Applications
Anticancer Potential
NSC297364 has shown promise as an anticancer agent. Research indicates that it inhibits cell proliferation and induces apoptosis (programmed cell death) in cancer cells. Its unique chemical structure may interfere with specific cellular pathways, making it a candidate for targeted therapies against various malignancies .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against bacteria, fungi, and parasites. Researchers believe that NSC297364 disrupts essential cellular processes in pathogens, making it a potential lead compound for novel antimicrobial drugs .
Neuroprotective Effects
NSC297364 has caught the interest of neuroscientists due to its potential neuroprotective effects. It modulates neurotransmitter systems and may enhance neuronal survival. Studies suggest that it could be explored for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Properties
Inflammation plays a crucial role in various diseases. NSC297364 has demonstrated anti-inflammatory activity by suppressing pro-inflammatory cytokines and enzymes. Researchers are investigating its potential in conditions like rheumatoid arthritis and inflammatory bowel diseases .
Antiviral Applications
Preliminary studies indicate that NSC297364 exhibits antiviral activity against certain viruses. It interferes with viral replication and entry mechanisms. While more research is needed, it could be a valuable asset in the fight against viral infections .
Chemical Synthesis and Drug Development
Beyond its biological activities, NSC297364 serves as a building block for chemical synthesis. Medicinal chemists use it to create derivatives with enhanced properties. These derivatives may become future drug candidates for a wide range of therapeutic applications .
properties
IUPAC Name |
6-chloro-3-(2-phenylethyl)-2,4-dihydropyrido[3,2-h][1,3]benzoxazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O/c20-17-11-15-12-22(10-8-14-5-2-1-3-6-14)13-23-19(15)18-16(17)7-4-9-21-18/h1-7,9,11H,8,10,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGKVGCVMPUZOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C3C=CC=NC3=C2OCN1CCC4=CC=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-phenethyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline |
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